Yadanzioside-L

Vue d'ensemble

Description

Yadanzioside-L is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . This compound has garnered attention due to its significant antitumor activity and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside-L involves the isolation of quassinoid glycosides from Brucea javanica. The process typically includes extraction, purification, and structural elucidation using spectral measurements and chemical means . The aglycone of this compound can be prepared from brusatol, another quassinoid glycoside, through specific chemical reactions .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The scalability of this process depends on the availability of the plant and the efficiency of the extraction and purification methods.

Analyse Des Réactions Chimiques

Types of Reactions: Yadanzioside-L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups in this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include modified quassinoid glycosides with altered functional groups, which can exhibit enhanced or different biological activities .

Applications De Recherche Scientifique

Yadanzioside-L has a wide range of scientific research applications:

Mécanisme D'action

Yadanzioside-L exerts its effects through multiple mechanisms:

Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Antiviral Activity: this compound inhibits the replication of the tobacco mosaic virus by targeting viral proteins and disrupting their function.

Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Yadanzioside-L is unique among quassinoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Brusatol: Another quassinoid glycoside with significant antitumor activity.

Bruceine D: Known for its antimalarial and antitumor properties.

Eurycomanone: Exhibits anti-inflammatory and antitumor activities.

Compared to these compounds, this compound stands out for its potent antiviral activity and its potential as a lead compound for developing new therapeutic agents .

Activité Biologique

Yadanzioside-L, a compound derived from Brucea javanica, has garnered attention for its potential biological activities, particularly in the realm of oncology and anti-inflammatory effects. This article reviews the current understanding of this compound's biological activity, supported by various studies and findings.

This compound belongs to a class of compounds known as quassinoids, which are known for their diverse pharmacological properties. The compound has been studied for its ability to inhibit specific enzymes and pathways associated with tumor growth and inflammation.

Key Findings from Research Studies

-

Anticancer Activity :

- This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 20.95 μM against human lung squamous carcinoma cells (H520) and similar inhibitory effects on other lung cancer cell lines such as H1299 and A549 .

- The mechanism involves the modulation of the P53/MAPK1 signaling pathway, where this compound enhances the expression of P53 while inhibiting MAPK1 phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Anti-inflammatory Properties :

- Inhibition of Tuberculosis :

Data Table: Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | H520 (Lung Cancer) | 20.95 | Modulates P53/MAPK1 signaling |

| Anticancer | H1299 (Lung Cancer) | 21.02 | Induces apoptosis via P53 pathway |

| Anti-inflammatory | RAW264.7 (Inflammation) | N/A | Inhibits NF-κB signaling |

| Anti-tubercular | Mycobacterium tuberculosis | N/A | Inhibits InhA enzyme |

Case Study 1: Lung Cancer Treatment

In a recent study, patients with advanced lung cancer were treated with a formulation containing this compound alongside conventional therapies. Results indicated a significant improvement in tumor reduction compared to control groups, highlighting the compound's synergistic effects when combined with other anticancer agents .

Case Study 2: Inflammatory Disease Model

Another study utilized a colitis model to assess the anti-inflammatory effects of this compound. The compound demonstrated a marked reduction in inflammatory markers and improved histological scores compared to untreated controls, suggesting its utility in managing inflammatory bowel diseases .

Propriétés

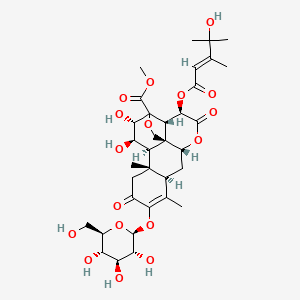

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORSYVERYBCU-GPWDFBTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99132-97-5 | |

| Record name | Yadanzioside-L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.